N,2,6-trimethylquinoline-3-carboxamide
Description
N,2,6-Trimethylquinoline-3-carboxamide is a quinoline derivative featuring a carboxamide group at position 3 and methyl substituents at positions 2, 6, and the amide nitrogen (N-isopropyl group) . The quinoline core, a bicyclic aromatic system with a nitrogen atom at position 1, provides a scaffold for diverse biological and chemical applications.
Synthesis: describes a one-pot synthesis method for analogous 2-aminoquinoline-3-carboxamides using 2-cyanoacetamides and aldehydes under basic conditions, achieving high yields (e.g., 88% for 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide) .
Properties
IUPAC Name |
N,2,6-trimethylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-12-10(6-8)7-11(9(2)15-12)13(16)14-3/h4-7H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXQTSPQVQFOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N,2,6-trimethylquinoline-3-carboxamide with structurally related quinoline and heterocyclic carboxamides:
Key Differences and Implications
Core Structure: Quinoline vs. Dihydroquinoline (): The 4-oxo-1,4-dihydroquinoline derivatives exhibit a non-aromatic ring due to the oxo group, enhancing hydrogen-bonding capacity but reducing aromatic conjugation . Quinoxaline (): The quinoxaline core (two adjacent nitrogen atoms) differs electronically from quinoline, influencing reactivity and binding properties .
Amino and Oxo Groups (): Enhance polarity and hydrogen-bonding, favoring interactions with biological targets (e.g., enzymes) .
Synthetic Efficiency :
- The one-pot method () achieves higher yields (88%) compared to multi-step procedures (e.g., 25% for compound 67 in ), highlighting its utility for scalable synthesis .
Research Findings and Analytical Data
- NMR Characterization: and provide detailed $ ^1H $- and $ ^{13}C $-NMR data for carboxamide derivatives, confirming substituent positions and purity. For example, the $ ^1H $-NMR of 3-chloro-N,N-diethylquinoxaline-2-carboxamide shows distinct signals for ethyl groups (δ 1.16–1.34 ppm) and aromatic protons (δ 7.80–8.10 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., HRMS in ) validates molecular formulas, critical for structural confirmation .
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